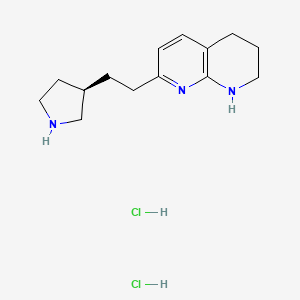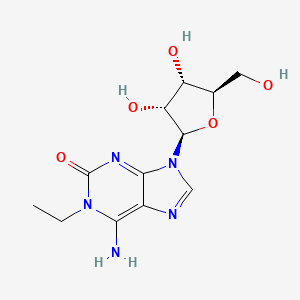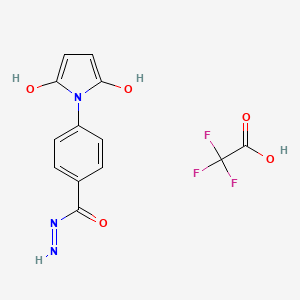![molecular formula C8H4Br2N2O3S B12929601 [(5,7-Dibromo-2,1,3-benzothiadiazol-4-yl)oxy]acetic acid CAS No. 91982-81-9](/img/structure/B12929601.png)
[(5,7-Dibromo-2,1,3-benzothiadiazol-4-yl)oxy]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((5,7-Dibromobenzo[c][1,2,5]thiadiazol-4-yl)oxy)acetic acid is a compound that belongs to the class of benzo[c][1,2,5]thiadiazole derivatives. These compounds are known for their electron-accepting properties and are widely used in the field of organic electronics, particularly in the development of photovoltaic materials and organic light-emitting diodes (OLEDs) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5,7-Dibromobenzo[c][1,2,5]thiadiazol-4-yl)oxy)acetic acid typically involves the bromination of benzo[c][1,2,5]thiadiazole followed by nucleophilic substitution reactions. One common method involves the use of N-bromosuccinimide (NBS) in the presence of a catalyst to introduce bromine atoms at the 5 and 7 positions of the benzo[c][1,2,5]thiadiazole ring . The resulting dibrominated intermediate is then reacted with acetic acid under basic conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
2-((5,7-Dibromobenzo[c][1,2,5]thiadiazol-4-yl)oxy)acetic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles such as amines and thiols.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include morpholine and piperidine, typically under basic conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophiles or oxidizing/reducing agents used. For example, substitution with morpholine yields 4-(7-bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine .
Wissenschaftliche Forschungsanwendungen
2-((5,7-Dibromobenzo[c][1,2,5]thiadiazol-4-yl)oxy)acetic acid has several scientific research applications:
Organic Electronics: Used as a building block for the synthesis of light-emitting and conducting polymers.
Photovoltaic Materials: Employed in the development of low band gap conjugated polymers for high-performance organic photovoltaic (OPV) devices.
Fluorescent Sensors: Utilized in the design of electron donor-acceptor systems for fluorescent sensors.
Wirkmechanismus
The mechanism of action of 2-((5,7-Dibromobenzo[c][1,2,5]thiadiazol-4-yl)oxy)acetic acid involves its electron-accepting properties. The compound interacts with electron-donating species, facilitating charge transfer processes. This property is crucial in its applications in organic electronics and photovoltaics, where efficient charge separation and transport are required .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,7-Dibromobenzo[c][1,2,5]thiadiazole: A precursor in the synthesis of various derivatives.
4,7-Bis(2-bromo-5-thienyl)-2,1,3-benzothiadiazole: Used in the synthesis of conjugated polymers.
7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde: Another derivative with applications in organic electronics.
Uniqueness
2-((5,7-Dibromobenzo[c][1,2,5]thiadiazol-4-yl)oxy)acetic acid is unique due to its specific functionalization with an acetic acid moiety, which enhances its solubility and reactivity in various chemical processes. This makes it a versatile intermediate for the synthesis of more complex organic materials .
Eigenschaften
CAS-Nummer |
91982-81-9 |
|---|---|
Molekularformel |
C8H4Br2N2O3S |
Molekulargewicht |
368.00 g/mol |
IUPAC-Name |
2-[(5,7-dibromo-2,1,3-benzothiadiazol-4-yl)oxy]acetic acid |
InChI |
InChI=1S/C8H4Br2N2O3S/c9-3-1-4(10)8(15-2-5(13)14)7-6(3)11-16-12-7/h1H,2H2,(H,13,14) |
InChI-Schlüssel |
RECVPRKHYQXJEO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C2=NSN=C2C(=C1Br)OCC(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2S)-3-(1H-imidazol-5-yl)-2-[2-oxoethyl(phenylmethoxycarbonyl)amino]propanoic acid](/img/structure/B12929540.png)




![(5R,6S)-4-Methoxybenzyl 6-((R)-1-hydroxyethyl)-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12929552.png)






